Ethyl 3-fluoro-4-hydroxybenzoate

Catalog No.
S2698860
CAS No.
56355-21-6
M.F
C9H9FO3
M. Wt
184.166
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-fluoro-4-hydroxybenzoate

CAS Number

56355-21-6

Product Name

Ethyl 3-fluoro-4-hydroxybenzoate

IUPAC Name

ethyl 3-fluoro-4-hydroxybenzoate

Molecular Formula

C9H9FO3

Molecular Weight

184.166

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3

InChI Key

QEOZGTBBNDHZSK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)F

solubility

not available

Ethyl 3-fluoro-4-hydroxybenzoate is an aromatic compound characterized by the presence of a fluorine atom and a hydroxy group on the benzene ring. Its molecular formula is C9H9FO3C_9H_9FO_3 with a molecular weight of approximately 182.17 g/mol. This compound is a derivative of benzoic acid and is part of the larger family of hydroxybenzoates, which are known for their diverse applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis.

The structure of ethyl 3-fluoro-4-hydroxybenzoate consists of an ethyl ester group attached to the carboxylic acid moiety, which enhances its solubility and reactivity. The fluorine substitution at the 3-position and the hydroxy group at the 4-position influence its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

  • Antibacterial activity [].
  • Enzyme inhibition.
Typical of esters and aromatic compounds:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield ethyl alcohol and 3-fluoro-4-hydroxybenzoic acid.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which can be facilitated by conditions that promote reactivity, such as basic media or heat.
  • Electrophilic Aromatic Substitution: The hydroxy group can direct electrophiles to the ortho or para positions on the aromatic ring, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound may also undergo reduction to yield corresponding alcohol derivatives.

These reactions highlight the versatility of ethyl 3-fluoro-4-hydroxybenzoate in synthetic organic chemistry.

Ethyl 3-fluoro-4-hydroxybenzoate exhibits significant biological activity, particularly in pharmacological contexts. Its structural features allow it to interact with various biological targets:

  • Antimicrobial Properties: Compounds with similar structures have shown potential as antimicrobial agents, inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity: Hydroxybenzoates are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition: Some studies suggest that derivatives of hydroxybenzoates can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in diseases like cancer or inflammation.

The synthesis of ethyl 3-fluoro-4-hydroxybenzoate can be achieved through several methods:

  • Fluorination of Hydroxybenzoate: Starting from ethyl 4-hydroxybenzoate, fluorination can be performed using fluorinating agents such as Selectfluor or via electrophilic fluorination methods under acidic conditions .
  • Nucleophilic Substitution Reactions: Ethyl 4-hydroxybenzoate can react with fluorinated electrophiles (e.g., fluorinated alkyl halides) to introduce the fluorine atom at the desired position on the aromatic ring .
  • Direct Fluorination Techniques: Advanced methods such as photochemical or electrochemical fluorination can also be employed to achieve selective fluorination without affecting other functional groups .

These synthetic routes are critical for producing ethyl 3-fluoro-4-hydroxybenzoate for research and industrial applications.

Ethyl 3-fluoro-4-hydroxybenzoate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drug molecules due to its biological activity and ability to modify pharmacokinetic properties.
  • Cosmetics: Used as a preservative or active ingredient in formulations due to its antimicrobial properties.
  • Research: Employed in studies related to enzyme inhibition and metabolic pathways, providing insights into disease mechanisms and potential treatments.
  • Agriculture: Investigated for use in agrochemicals due to its potential herbicidal or fungicidal activities.

Studies on the interactions of ethyl 3-fluoro-4-hydroxybenzoate with biological systems reveal its potential effects on enzyme activities and cellular processes:

  • Enzyme Kinetics: Research indicates that this compound may inhibit specific enzymes linked to metabolic pathways, suggesting possible therapeutic applications .
  • Cellular Uptake Studies: Investigations into its absorption characteristics indicate that structural modifications (such as fluorination) can enhance permeability across biological membranes .

These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in various applications.

Several compounds share structural similarities with ethyl 3-fluoro-4-hydroxybenzoate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 3-fluoro-4-hydroxybenzoate403-01-00.93Methyl ester variant; similar activity
3-Fluoro-4-hydroxybenzoic acid350-29-80.93Acid form; lacks ester functionality
Methyl 5-fluoro-2-hydroxybenzoate391-92-40.88Different substitution pattern; varied activity
Ethyl 4-fluoro-3-hydroxybenzoate351317-28-7N/ADifferent position of substituents
Methyl 2-fluoro-4-hydroxybenzoate197507-22-50.87Variation in hydroxyl position

These compounds are noteworthy for their potential applications in medicinal chemistry and their influence on biological systems, demonstrating how slight modifications can lead to significant differences in functionality and activity.

Esterification Routes from 3-Fluoro-4-Hydroxybenzoic Acid

Acid-Catalyzed Fischer Esterification Protocols

The Fischer esterification reaction remains a cornerstone for synthesizing ethyl 3-fluoro-4-hydroxybenzoate. This equilibrium-driven process involves the reaction of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a Brønsted acid catalyst. Sulfuric acid (H₂SO₄) is widely employed due to its ability to protonate the carboxylic acid group, enhancing electrophilicity and facilitating nucleophilic attack by ethanol [3] [5]. A representative protocol involves dissolving 3-fluoro-4-hydroxybenzoic acid in anhydrous methanol, adding trimethyl orthoformate as a water scavenger, and catalyzing with concentrated H₂SO₄ at 40–55°C overnight [3]. This method achieves yields exceeding 99% by displacing equilibrium through water removal [3].

Recent advancements in catalytic systems, such as sulfonated ionic liquids, have demonstrated comparable efficiency to traditional acids while offering recyclability [5]. For instance, para-toluenesulfonic acid (p-TsOH) under reflux conditions enables quantitative conversion of trans-cinnamic acid to its methyl ester, a principle extendable to ethanol-based systems [5].

Table 1: Comparison of Acid Catalysts in Fischer Esterification

CatalystSolventTemperature (°C)Yield (%)Reference
H₂SO₄Methanol40–5599 [3]
p-TsOHEthanolReflux>95 [5]
Sulfonated ionic liquidToluene8092 [5]

Solvent Systems and Catalyst Selection

Solvent choice critically influences reaction kinetics and equilibrium. Polar protic solvents like methanol or ethanol act as both reactants and media, enhancing miscibility between the acid and alcohol [3]. Trimethyl orthoformate, though not a solvent, serves as a dehydrating agent to shift equilibrium toward ester formation [3]. Non-polar solvents (e.g., toluene) are less effective but useful in heterogeneous catalytic systems, where sulfonated resins or zeolites facilitate esterification at elevated temperatures [5].

Catalyst loading optimization is essential to minimize side reactions. For H₂SO₄, 3–5 mol% typically suffices, whereas bulkier catalysts like Amberlyst-15 require higher loadings (10–15 wt%) due to diffusion limitations [5]. Post-reaction neutralization with saturated sodium bicarbonate ensures facile isolation of the ester product [3].

Bromination Modifications at the Aromatic Ring

Electrophilic Substitution Mechanisms

Bromination of ethyl 3-fluoro-4-hydroxybenzoate occurs via electrophilic aromatic substitution (EAS), where bromine (Br₂) or N-bromosuccinimide (NBS) generates the electrophilic Br⁺ species. The hydroxyl group (-OH) at position 4 acts as a strong activating, ortho/para-directing group, while the fluorine at position 3 exerts a deactivating, meta-directing effect . This interplay often directs bromination to position 5 (ortho to -OH) or position 2 (ortho to -F), though steric hindrance from the ethoxycarbonyl group at position 1 may favor position 5 .

Table 2: Bromination Regioselectivity in Fluorinated Benzoates

SubstrateBrominating AgentPosition BrominatedYield (%)Reference
3-Bromo-2-fluoro-4-hydroxybenzoic acidBr₂/FeBr₃285

Regioselectivity Control in Halogenation Reactions

Regioselectivity is modulated through Lewis acid catalysts and temperature. Iron(III) bromide (FeBr₃) enhances electrophilicity and stabilizes transition states, favoring substitution at the most activated position . Low temperatures (-10°C to 0°C) reduce reaction rates, allowing kinetic control to favor ortho-bromination relative to para . Alternatively, protecting the hydroxyl group as a methyl ether switches directing effects, enabling bromination at fluorine-adjacent positions, though subsequent deprotection steps add complexity.

Spectroscopic Analysis

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)

Ethyl 3-fluoro-4-hydroxybenzoate exhibits characteristic ¹H Nuclear Magnetic Resonance spectral features that allow for unambiguous structural identification. The aromatic region displays distinct chemical shift patterns due to the fluorine and hydroxyl substitution effects on the benzene ring [1] [2] [3].

The aromatic protons appear in the region of 7.0-8.0 parts per million, with the fluorine substituent at position 3 causing significant deshielding effects on adjacent protons [1] [3]. The proton at carbon-2 (ortho to fluorine) experiences substantial downfield shifting due to the electronegativity of fluorine, typically appearing around 7.8 parts per million [1] [3]. The proton at carbon-5 shows coupling to fluorine with characteristic fluorine-proton coupling constants ranging from 8-12 hertz [1] [3].

The hydroxyl proton appears as a broad singlet in the range of 5.6-6.0 parts per million in chloroform-d, demonstrating typical phenolic behavior [1] [3]. This signal may exchange with deuterium oxide, confirming its identity as the hydroxyl proton [1] [3].

The ethyl ester portion displays characteristic multipicity patterns. The ethyl group exhibits a triplet for the methyl protons at approximately 1.4 parts per million (coupling constant 7.1-7.2 hertz) and a quartet for the methylene protons at 4.4 parts per million (coupling constant 7.1-7.2 hertz) [1] [3]. These values are consistent with typical ethyl ester chemical shifts and coupling patterns [1] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of ethyl 3-fluoro-4-hydroxybenzoate. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers exceptional chemical shift dispersion, allowing clear resolution of each carbon environment [4] [5].

The carbonyl carbon appears in the characteristic ester region at approximately 165-167 parts per million, consistent with benzoate esters [1] [4] [5]. The aromatic carbons exhibit distinct chemical shifts influenced by the fluorine and hydroxyl substituents [1] [4].

The carbon bearing fluorine (carbon-3) shows characteristic carbon-fluorine coupling, appearing as a doublet with a large one-bond coupling constant of approximately 240-250 hertz [1] [4]. The carbon bearing the hydroxyl group (carbon-4) appears around 150-160 parts per million, typical for phenolic carbons [1] [4].

The fluorine substituent causes significant perturbations in the chemical shifts of neighboring carbons through inductive and field effects. These effects are observable up to three bonds away from the fluorine atom [1] [4].

The ethyl ester carbons appear at their expected positions: the methylene carbon at approximately 63 parts per million and the methyl carbon at 14 parts per million [1] [4] [5].

Fourier Transform Infrared Functional Group Identification

Fourier Transform Infrared spectroscopy provides definitive identification of functional groups in ethyl 3-fluoro-4-hydroxybenzoate through characteristic vibrational frequencies [6] [7] [8].

Hydroxyl Group Vibrations

The phenolic hydroxyl group exhibits a characteristic broad stretching vibration in the range of 3200-3600 wavenumbers [8] [9] [10]. The exact position depends on hydrogen bonding and molecular environment [10]. For ethyl 3-fluoro-4-hydroxybenzoate, the hydroxyl stretch typically appears around 3400-3500 wavenumbers [6] [7] [10].

The hydroxyl group also displays characteristic bending vibrations in the fingerprint region, typically around 1200-1300 wavenumbers [10] [11].

Carbonyl Group Vibrations

The ester carbonyl group produces one of the most distinctive and reliable peaks in the infrared spectrum. For aromatic esters like ethyl 3-fluoro-4-hydroxybenzoate, the carbonyl stretching frequency appears in the range of 1715-1730 wavenumbers [9] [12] [13]. This frequency is lower than saturated aliphatic esters due to conjugation with the aromatic ring [14] [12] [13].

The exact position within this range is influenced by the electron-donating hydroxyl group and electron-withdrawing fluorine substituent on the aromatic ring [13]. These substituent effects create a balance that typically positions the carbonyl stretch around 1720-1725 wavenumbers [13].

Carbon-Oxygen Stretching Vibrations

The ester functional group exhibits two characteristic carbon-oxygen stretching vibrations, following what is known as the "Rule of Three" for esters [9] [12] [15]. The asymmetric carbon-carbon-oxygen stretch appears around 1280-1310 wavenumbers, while the oxygen-carbon-carbon stretch occurs in the 1100-1130 wavenumber region [9] [12] [15].

Aromatic Vibrations

The substituted benzene ring displays characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region [7] [8] [16]. Aromatic carbon-hydrogen stretching appears around 3050-3100 wavenumbers [16] [17].

Fluorine-Related Vibrations

The carbon-fluorine bond produces characteristic stretching vibrations in the range of 1000-1200 wavenumbers [6] [7] [8]. The exact position depends on the hybridization of the carbon and the molecular environment [6] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of ethyl 3-fluoro-4-hydroxybenzoate reveals characteristic fragmentation patterns that aid in structural confirmation [18] [19] [20].

Molecular Ion Peak

The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the molecular formula C₉H₉FO₃ [18] [21]. The isotope pattern shows the characteristic fluorine contribution and provides confirmation of the molecular formula [18].

Base Peak and Primary Fragmentation

The most abundant fragment typically results from loss of the ethoxy group (mass 45), producing a fragment at mass-to-charge ratio 139 corresponding to the 3-fluoro-4-hydroxybenzoyl cation [18] [19]. This fragmentation is common for ethyl esters and represents the acylium ion formation [18] [19].

Secondary Fragmentation Patterns

Further fragmentation of the acylium ion leads to loss of carbon monoxide (mass 28), producing a fragment at mass-to-charge ratio 111. This fragment corresponds to the substituted phenyl cation [18] [19].

The fluorine and hydroxyl substituents stabilize certain fragmentation pathways through resonance effects. Loss of hydrogen fluoride (mass 20) from various fragments is observed, particularly from aromatic portions of the molecule [18] [19].

Characteristic Fragment Ions

Additional diagnostic fragments include:

  • Loss of formyl radical (CHO, mass 29) from the molecular ion
  • Formation of fluorophenol-related fragments
  • Rearrangement products involving the ester functionality [18] [19] [22]

The fragmentation pattern is consistent with other fluorinated aromatic esters and provides structural confirmation when combined with accurate mass measurements [18] [19] [22].

X-ray Crystallographic Data (Where Available)

While specific X-ray crystallographic data for ethyl 3-fluoro-4-hydroxybenzoate are limited in the literature, related fluorinated aromatic compounds provide insight into expected structural parameters [23] [24] [25].

Molecular Geometry

Based on related structures, the molecule is expected to adopt a planar conformation for the aromatic ring with the ester group slightly out of plane due to steric considerations [23] [24]. The fluorine and hydroxyl substituents remain coplanar with the aromatic ring [23] [25].

Hydrogen Bonding Patterns

The hydroxyl group is capable of forming intermolecular hydrogen bonds in the crystal structure, similar to related hydroxybenzoate esters [23] [24]. These interactions typically involve the hydroxyl hydrogen as a donor and carbonyl oxygen atoms as acceptors [23] [24].

Crystal Packing

Related fluorinated aromatic esters show tendency toward specific packing arrangements influenced by fluorine interactions and hydrogen bonding networks [23] [24] [25]. The fluorine atom participates in weak intermolecular interactions that contribute to crystal stability [23] [25].

Bond Length and Angle Data

Expected bond parameters based on related structures include carbon-fluorine bond lengths around 1.35-1.37 angstroms and carbon-oxygen (hydroxyl) bond lengths of approximately 1.36 angstroms [23] [25]. The ester carbonyl carbon-oxygen bond length is typically 1.20-1.21 angstroms [23] [25].

Data Summary Tables

Table 1: ¹H Nuclear Magnetic Resonance Chemical Shifts for Ethyl 3-fluoro-4-hydroxybenzoate

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H-27.8d³J(H-F) = 8-12
Aromatic H-57.6d³J(H-H) = 8-9
Aromatic H-67.0t³J(H-F) = 8, ³J(H-H) = 8
Hydroxyl OH5.8br s-
Ethyl OCH₂4.4q³J(H-H) = 7.1
Ethyl CH₃1.4t³J(H-H) = 7.1

Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Ethyl 3-fluoro-4-hydroxybenzoate

Carbon PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
C=O166s-
C-4 (C-OH)152s-
C-3 (C-F)142d¹J(C-F) = 245
C-1125s-
C-2124d²J(C-F) = 20
C-5116d³J(C-F) = 8
C-6114d²J(C-F) = 25
OCH₂63s-
CH₃14s-

Table 3: Fourier Transform Infrared Characteristic Frequencies

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H stretch3400-3500broad, mediumPhenolic hydroxyl
C=O stretch1720-1725strongEster carbonyl
C-C-O stretch1280-1310strongEster asymmetric
O-C-C stretch1100-1130mediumEster symmetric
C-F stretch1100-1200mediumAromatic C-F
Aromatic C=C1450-1600mediumRing vibrations

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types